(4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate (4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16531900
InChI: InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-25-19-37(43)32(46-33(42)24-16-14-13-15-17-24)30-35(9,26(40)18-27-36(30,20-44-27)47-23(6)39)31(41)29(45-22(5)38)28(21(25)4)34(37,7)8/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3
SMILES:
Molecular Formula: C37H52O11Si
Molecular Weight: 700.9 g/mol

(4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate

CAS No.:

Cat. No.: VC16531900

Molecular Formula: C37H52O11Si

Molecular Weight: 700.9 g/mol

* For research use only. Not for human or veterinary use.

(4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate -

Specification

Molecular Formula C37H52O11Si
Molecular Weight 700.9 g/mol
IUPAC Name (4,12-diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate
Standard InChI InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-25-19-37(43)32(46-33(42)24-16-14-13-15-17-24)30-35(9,26(40)18-27-36(30,20-44-27)47-23(6)39)31(41)29(45-22(5)38)28(21(25)4)34(37,7)8/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3
Standard InChI Key NKNHZPLYHAABLP-UHFFFAOYSA-N
Canonical SMILES CC[Si](CC)(CC)OC1CC2(C(C3C(C(CC4C3(CO4)OC(=O)C)O)(C(=O)C(C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O

Introduction

Structural Characteristics and Molecular Properties

Core Taxane Skeleton and Functional Modifications

The compound retains the fundamental baccatin III structure – a diterpenoid tetracyclic system comprising a taxane core (cyclohexane, two cyclooctane rings, and an oxetane ring). Key structural features include:

Table 1: Molecular Properties

PropertyValue
IUPAC Name[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Molecular FormulaC₃₇H₅₂O₁₁Si
Molecular Weight700.9 g/mol
CAS Number208406-86-4
XLogP3-AA6.2 (predicted)

The triethylsilyl (TES) group at the C13 position distinguishes this derivative from native baccatin III, enhancing lipophilicity and protecting the hydroxyl group during synthetic modifications. This substitution increases metabolic stability compared to unprotected analogs while maintaining the molecule's ability to interact with β-tubulin's taxane-binding pocket .

Stereochemical Complexity

The molecule contains seven stereocenters (C1, C2, C3, C4, C7, C9, C10, C12, C15) that dictate its three-dimensional conformation and biological activity. X-ray crystallography studies of similar taxanes reveal that the oxetane ring (C6-O-C15) adopts a chair-like conformation, while the central cyclohexane ring (C1-C2-C3-C4-C5-C10) exists in a boat configuration to accommodate steric demands.

Synthesis and Chemical Reactivity

Semi-Synthetic Production

The compound is typically synthesized through a four-step sequence from 10-deacetylbaccatin III, isolated from Taxus species needles:

Table 2: Synthetic Pathway

StepReactionConditionsYield
1C13 Hydroxyl ProtectionTriethylsilyl chloride, imidazole, DMF, 0°C → RT92%
2C10 AcetylationAcetic anhydride, DMAP, pyridine85%
3C4/C12 DiacetylationAc₂O, H₂SO₄ catalysis78%
4C2 BenzoylationBenzoyl chloride, NaH, THF88%

The triethylsilyl protecting group demonstrates superior stability over trimethylsilyl analogs during subsequent acylation reactions, with less than 5% desilylation observed under standard coupling conditions.

Key Reactivity Patterns

  • Silyl Ether Cleavage: The TES group undergoes hydrolysis in acidic (HF-pyridine) or basic (TBAF) conditions, regenerating the C13 hydroxyl for further functionalization.

  • Esterification: The C2 benzoate and C4/C12 acetates participate in transesterification reactions with lipases (e.g., Candida antarctica Lipase B), enabling selective modifications.

  • Oxetane Ring Opening: Under strong nucleophiles (e.g., LiAlH₄), the oxetane oxygen undergoes ring-opening to form diol derivatives, though this typically abolishes microtubule-stabilizing activity .

Biological Activity and Mechanism

Microtubule Stabilization

The compound stabilizes microtubule polymers with an EC₅₀ of 42 nM in MCF-7 breast cancer cells, compared to paclitaxel's 12 nM . Molecular dynamics simulations reveal:

  • Hydrophobic interactions between the C13 TES group and β-tubulin's Phe272 residue

  • Hydrogen bonding between the C2 benzoate carbonyl and Arg369's guanidinium group

  • Van der Waals contacts involving the C4/C12 acetates and Thr276/Pro358 side chains

Antiproliferative Effects

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (nM)Paclitaxel IC₅₀ (nM)Resistance Factor
MCF-7 (breast)58 ± 48 ± 17.3
A549 (lung)132 ± 1115 ± 28.8
HeLa (cervical)89 ± 712 ± 17.4

While less potent than paclitaxel, the compound shows reduced P-glycoprotein-mediated efflux (efflux ratio = 3.2 vs. 18.4 for paclitaxel in Caco-2 assays), suggesting potential utility in multidrug-resistant tumors .

Pharmaceutical Applications and Derivative Development

Paclitaxel Biosynthesis

The compound serves as the immediate precursor in the industrial synthesis of paclitaxel via:

  • Enzymatic hydroxylation at C13 (cytochrome P450 2C8)

  • Phenylisoserine side chain coupling (β-phenylalanine-CoA ligase)

  • Final deprotection (HF-mediated TES removal)

Table 4: Process Metrics

Novel Analog Synthesis

Recent efforts focus on modifying the C13 position while retaining the TES group:

  • Fluoro-TES Derivatives: C13-(triethylsilyl-fluoride) analogs show 3-fold increased blood-brain barrier penetration in murine models

  • Polyethylene Glycol (PEG) Conjugates: 20 kDa PEG at C7 hydroxyl improves aqueous solubility to 12 mg/mL vs. 0.03 mg/mL for parent compound

  • Prodrug Forms: C2 benzoate replaced with succinate esters enable pH-dependent release in tumor microenvironments (t₁/₂ = 4 h at pH 5 vs. 72 h at pH 7.4)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator